Isoglobo-H analogue type 2
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Nomenclature and Structural Context of Isoglobo H Analogues
Classification within the Globo and Isoglobo Series of Glycosphingolipids
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate-containing head group. mdpi.com These molecules are integral components of the outer leaflet of cell membranes in eukaryotes and play crucial roles in cellular recognition, adhesion, and signal transduction. creative-proteomics.compnas.org The structural diversity of GSLs is immense, with classifications based on their electrical charge (neutral or acidic) and, more fundamentally, on the structure of their core carbohydrate sequence. nih.govresearchgate.net
In vertebrates, GSLs are primarily categorized into three major groups: the ganglio-, lacto- (and neolacto-), and globo- (and isoglobo-) series. pnas.orgnih.gov The Isoglobo-H analogue type 2 belongs to the isoglobo-series, which is structurally related to the globo-series. The distinction between these two series lies in the linkage of the first two galactose residues extending from the core glucose.
Globo-series: Characterized by a Galactose α1-4 Galactose (Galα1-4Gal) linkage in its core. The foundational structure is globotriaosylceramide (Gb3), with the sequence Galα1-4Galβ1-4Glcβ1-Cer. wikipedia.orgnih.gov
Isoglobo-series: Defined by a Galactose α1-3 Galactose (Galα1-3Gal) linkage. The core structure is isoglobotriaosylceramide (iGb3), with the sequence Galα1-3Galβ1-4Glcβ1-Cer. mdpi.comnih.govresearchgate.net
The expression of these GSL series is tissue-specific; for instance, globo-series GSLs are abundant on human erythrocytes, while the isoglobo-series is expressed in the human thymus. nih.govoup.com The biosynthesis of each series is determined by the expression and activity of specific glycosyltransferases that assemble the carbohydrate chains. pnas.org
| Series | Core Trisaccharide Structure | Defining Linkage |
|---|---|---|
| Globo-series | Galα1-4Galβ1-4Glc | α1-4 |
| Isoglobo-series | Galα1-3Galβ1-4Glc | α1-3 |
Structural Relationship to Parent Globo-H and Isoglobo-H Carbohydrate Structures
This compound is structurally analogous to the well-known tumor-associated carbohydrate antigen, Globo-H. The primary difference between them is the underlying core structure (isoglobo vs. globo), which dictates the linkage between the internal galactose residues.
Globo-H is a hexasaccharide belonging to the globo-series. Its structure is Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Gal β1-4Glcβ1-Cer. wikipedia.org It is recognized as an important antigen in various cancers, including breast, prostate, and ovarian cancer. nih.gov
The Isoglobo-H analogues, including type 1 and type 2, are built upon the isoglobo-series core. They share the terminal fucosylated trisaccharide (Fucα1-2Galβ1-X-GlcNAc) with Globo-H but differ in the core structure.
Isoglobo-H analogue type 1: Possesses the structure Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Gal β1-4Glc. elicityl-oligotech.com
This compound: Has the structure Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-3Gal β1-4Glc. elicityl-oligotech.com
The key distinction is the Galα1-3Gal linkage characteristic of the isoglobo core in the analogues, compared to the Galα1-4Gal linkage of the globo core in Globo-H. This single linkage difference defines their classification into separate GSL series.
| Compound Name | Full Carbohydrate Structure | Core Series |
|---|---|---|
| Globo-H | Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Globo |
| Isoglobo-H analogue type 1 | Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc | Isoglobo |
| This compound | Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc | Isoglobo |
Delineation of "Type 2" Analogue within Isoglobo-H Series (Conceptual)
The designation of "Type 1" and "Type 2" for Isoglobo-H analogues refers to the structure of the outer carbohydrate chain, a nomenclature concept borrowed from the lacto-series of GSLs and blood group antigens. nih.gov In that context, the terms describe the linkage between Galactose (Gal) and N-acetylglucosamine (GlcNAc) in the precursor disaccharide.
Type 1 chain: Contains a Galactose β1-3 N-acetylglucosamine (Galβ1-3GlcNAc) linkage. nih.govnih.gov
Type 2 chain: Contains a Galactose β1-4 N-acetylglucosamine (Galβ1-4GlcNAc) linkage. nih.govnih.gov
Applying this principle to the Isoglobo-H analogues clarifies the distinction between them. Both are built on the same isoglobo core, but they differ in the linkage within the outer, fucosylated portion of the glycan.
Isoglobo-H analogue type 1 incorporates a Type 1 chain: Fucα1-2Galβ1-3GlcNAc β1-3Galα1-3Galβ1-4Glc. elicityl-oligotech.com
This compound incorporates a Type 2 chain: Fucα1-2Galβ1-4GlcNAc β1-3Galα1-3Galβ1-4Glc. elicityl-oligotech.com
Therefore, the "Type 2" in the name "this compound" specifically delineates the molecule as having a Galβ1-4GlcNAc disaccharide unit as the backbone for the terminal, fucose-bearing galactose residue. This structural detail is significant as the geometry of the carbohydrate chain can profoundly affect its recognition by antibodies, lectins, and other carbohydrate-binding proteins.
Compound Nomenclature Table
| Abbreviation | Full Name |
|---|---|
| Cer | Ceramide |
| Fuc | Fucose |
| Gal | Galactose |
| GalNAc | N-acetylgalactosamine |
| Gb3 | Globotriaosylceramide |
| Glc | Glucose |
| GlcNAc | N-acetylglucosamine |
| GSL | Glycosphingolipid |
| iGb3 | Isoglobotriaosylceramide |
Synthetic Methodologies and Chemical Derivatization Strategies for Isoglobo H Analogues
General Synthetic Approaches for Oligosaccharide and Glycoconjugate Synthesis
The construction of complex oligosaccharides and their corresponding glycoconjugates is a sophisticated undertaking in synthetic chemistry. The primary challenge lies in the controlled, stereoselective formation of glycosidic linkages between multiple monosaccharide units, each bearing several hydroxyl groups of similar reactivity. Overcoming this requires intricate strategies involving carefully planned protecting group manipulations.
Historically, both total chemical synthesis and enzymatic methods have been successfully employed. nih.gov Chemical synthesis often relies on a building block approach, where monosaccharide units are prepared with specific protecting groups to allow for sequential, controlled glycosylation. nih.gov More advanced chemical methods, such as programmable one-pot strategies, have also been developed to improve efficiency, yielding complex structures in good yields over multiple steps. nih.gov
However, purely chemical methods can be cumbersome. An alternative and increasingly powerful approach is the use of enzymes, which offer unparalleled regio- and stereo-selectivity, often obviating the need for extensive protecting group chemistry. nih.gov Glycosyltransferases, for instance, can be used to add specific sugar moieties to a growing glycan chain with high fidelity. nih.gov The synthesis of glycoconjugates, where the glycan is attached to a protein or lipid, involves further chemical steps to link the oligosaccharide to the desired biomolecule, often for applications such as vaccine development. nih.gov
Targeted Functionalization and Chemical Modifications
To study the biological roles of glycans like the Isoglobo-H analogue type 2, it is often necessary to modify them with specific chemical reporters or attach them to larger biomolecules. This is achieved through targeted functionalization, where chemical handles are introduced into the glycan structure to enable subsequent conjugation reactions.
Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. biosyn.comscispace.com A key strategy in this field is the introduction of small, abiotic functional groups, or "tags," into a biomolecule of interest. nih.gov These tags can then be selectively reacted with a probe carrying a complementary functional group. nih.gov
For the this compound, a common functionalization is the introduction of a terminal alkyne group via a linker. elicityl-oligotech.com The alkyne is an excellent bio-orthogonal handle because it is small, stable, and largely absent from biological systems. nih.gov Its presence allows the glycan to undergo a highly specific 1,3-dipolar cycloaddition reaction with an azide-containing molecule, a process often referred to as "click chemistry". nih.govnih.gov This enables the covalent attachment of various probes, such as fluorophores or biotin (B1667282), for visualization and detection purposes. biosyn.comnih.gov
Carbohydrate antigens are often poorly immunogenic on their own. nih.gov To enhance their ability to elicit an immune response for vaccine development or to immobilize them for immunological assays, they are frequently conjugated to larger carrier proteins. nih.gov Common carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). elicityl-oligotech.comelicityl-oligotech.com
The this compound has been successfully grafted onto KLH. elicityl-oligotech.com A widely used method for this conjugation is reductive amination. elicityl-oligotech.com In this process, the reducing end of the oligosaccharide is reacted with primary amine groups on the protein, such as the side chains of lysine (B10760008) residues. This reaction forms an initial Schiff base, which is then reduced to a stable secondary amine linkage, covalently attaching the glycan to the protein carrier. elicityl-oligotech.com
Table 1: Examples of Functionalized this compound
| Derivative Name | Structure / Modification | Purpose | Source(s) |
|---|---|---|---|
| This compound with terminal alkyne | Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-3Galβ1-4Glc-Linker-C≡CH | Enables bio-orthogonal "click" chemistry for labeling and detection. | elicityl-oligotech.com |
This table is interactive and allows for sorting of the data.
Chemo-enzymatic Synthesis Considerations for Complex Glycans
Chemo-enzymatic synthesis represents a powerful hybrid strategy that combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. nih.gov This approach is particularly attractive for preparing complex glycans, as it can significantly streamline the synthetic process. nih.gov By using enzymes such as glycosyltransferases (GTs) and glycosidases (GHs), chemists can achieve high regio- and stereo-selectivity in glycosidic bond formation without the laborious steps of protecting and deprotecting hydroxyl groups that are characteristic of purely chemical methods. nih.gov
In a typical chemo-enzymatic synthesis of a complex glycan, a core oligosaccharide structure may be assembled using chemical methods. This chemically synthesized precursor is then subjected to a series of enzymatic reactions. For example, specific fucosyltransferases and sialyltransferases can be used to add fucose and sialic acid residues, respectively, to precise locations on the core structure, as has been demonstrated for the synthesis of the related Globo-H and SSEA-4 antigens. researchgate.net This approach not only enhances efficiency but also ensures the correct stereochemical outcome, which is critical for the biological activity of the final glycan product. nih.govresearchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation (if applicable) |
|---|---|
| This compound | - |
| Fucose | Fuc |
| Galactose | Gal |
| N-acetylglucosamine | GlcNAc |
| Glucose | Glc |
| Bovine Serum Albumin | BSA |
| Keyhole Limpet Hemocyanin | KLH |
| Azide (B81097) | N₃ |
Analytical and Structural Elucidation Methodologies for Isoglobo H Analogue Type 2
Spectroscopic Techniques for Carbohydrate Characterization (e.g., NMR applications for purity assessment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of oligosaccharides in solution. acs.orgsemanticscholar.org It provides comprehensive information regarding the primary structure, including the identification of constituent monosaccharides, their anomeric configurations (α or β), the sequence of residues, and the specific positions of glycosidic linkages. acs.org
For a complex glycan like the Isoglobo-H analogue type 2, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. The 1D ¹H NMR spectrum offers a preliminary assessment, with the anomeric proton signals (typically resonating between 4.4 and 5.5 ppm) providing a fingerprint of the molecule and an indication of the number of sugar residues. globalsciencebooks.inforesearchgate.net The coupling constants (³J(H1,H2)) of these anomeric signals are crucial for determining the α or β configuration of the glycosidic linkages.
2D NMR experiments are indispensable for a complete assignment of all proton and carbon signals. wiley.com Key experiments include:
Correlation Spectroscopy (COSY): Establishes proton-proton couplings within the same sugar residue, allowing for the tracing of the spin system from the anomeric proton.
Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to the entire spin system of a single monosaccharide residue.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, enabling the assignment of the ¹³C spectrum. globalsciencebooks.info
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for identifying the linkage positions between different sugar residues.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space proximity between protons, providing definitive evidence for glycosidic linkage positions by identifying proximities between the anomeric proton of one residue and a proton on the aglyconic residue.
Purity Assessment via NMR: NMR spectroscopy is also a primary method for assessing the purity of synthetic or isolated oligosaccharides. wiley.com The high resolution of NMR allows for the detection of even minor impurities. Purity is determined by examining the ¹H NMR spectrum for any unexpected signals. The anomeric region is particularly diagnostic; the presence of more anomeric signals than expected for the target structure indicates the presence of other oligosaccharides. Similarly, the integration of specific, well-resolved signals (such as the methyl group of the Fucose residue or the N-acetyl group of GlcNAc) should correspond to the expected proton ratios of the pure compound. Deviations from these ratios suggest the presence of impurities or structural heterogeneity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift values based on data from similar carbohydrate structures. Actual values may vary depending on experimental conditions such as solvent, temperature, and pH.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Fuc (α1-2) | 1 | 5.15 | 100.2 |
| 2 | 3.85 | 69.1 | |
| 3 | 3.95 | 70.5 | |
| 4 | 4.10 | 72.8 | |
| 5 | 4.25 | 68.0 | |
| 6 (CH₃) | 1.22 | 16.5 | |
| Gal (β1-4) | 1 | 4.70 | 102.5 |
| 2 | 3.60 | 79.5 | |
| 3 | 3.70 | 74.0 | |
| 4 | 4.15 | 81.5 | |
| 5 | 3.75 | 76.0 | |
| 6 | 3.80 | 62.0 | |
| GlcNAc (β1-3) | 1 | 4.65 | 103.0 |
| 2 (NHAc) | 3.90 | 56.5 | |
| 3 | 3.78 | 79.8 | |
| 4 | 3.72 | 70.8 | |
| 5 | 3.65 | 77.0 | |
| 6 | 3.88 | 61.8 | |
| N-Ac (CH₃) | 2.05 | 23.1 | |
| Gal (α1-3) | 1 | 4.98 | 99.5 |
| 2 | 3.80 | 69.5 | |
| 3 | 3.92 | 78.5 | |
| 4 | 4.20 | 70.0 | |
| 5 | 4.05 | 76.2 | |
| 6 | 3.77 | 62.1 | |
| Gal (β1-4) | 1 | 4.55 | 104.1 |
| 2 | 3.55 | 73.5 | |
| 3 | 3.68 | 75.0 | |
| 4 | 3.95 | 79.0 | |
| 5 | 3.62 | 76.5 | |
| 6 | 3.81 | 62.3 | |
| Glc (reducing end) | 1 | 5.22 (α) / 4.65 (β) | 92.8 (α) / 96.7 (β) |
| 2 | 3.58 | 72.5 | |
| 3 | 3.75 | 74.5 | |
| 4 | 3.80 | 78.0 | |
| 5 | 3.70 | 75.5 | |
| 6 | 3.85 | 61.5 |
Mass Spectrometry-Based Approaches for Glycosphingolipid Profiling
Mass spectrometry (MS) is a cornerstone technique for glycan and glycosphingolipid analysis due to its exceptional sensitivity and ability to determine molecular weight with high accuracy. sigmaaldrich.comnih.gov Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are typically used, as they generate intact molecular ions with minimal fragmentation. nih.gov For neutral oligosaccharides like the this compound, analysis is often performed in positive ion mode, where the molecule is detected as an adduct with a metal cation, most commonly sodium ([M+Na]⁺). sigmaaldrich.com
Tandem mass spectrometry (MS/MS) is essential for structural characterization. d-nb.info In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ of the Isoglobo-H analogue) is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence and linkage information. The fragmentation of glycans typically occurs at the glycosidic bonds, producing B- and Y-type ions, or through cross-ring cleavages, which produce A- and X-type ions. The pattern of these fragments allows for the reconstruction of the oligosaccharide sequence. The presence of labile substituents like fucose can be readily identified, as they are often lost early in the fragmentation process. nih.gov
Distinguishing between isomers, such as those in the globo- and isoglobo-series, is a significant challenge that can be addressed with MS. oup.com The different glycosidic linkages (e.g., Galα1-3Gal vs. Galα1-4Gal) can lead to distinct fragmentation patterns, particularly in the formation of specific cross-ring cleavage ions, which can serve as diagnostic markers to differentiate the core structures. oup.com Multi-stage fragmentation (MSⁿ) in an ion trap mass spectrometer can further enhance the ability to distinguish complex isomers by allowing for the sequential fragmentation of selected ions. d-nb.info
Table 2: Predicted MS/MS Fragmentation Profile for this compound ([M+Na]⁺)
The theoretical monoisotopic mass of the sodium adduct of this compound (C₄₄H₇₃NO₃₁) is 1130.42 Da. The table below lists the expected major fragment ions from a theoretical MS/MS experiment.
| m/z (Da) | Ion Type | Proposed Structure / Origin of Loss |
|---|---|---|
| 1130.42 | [M+Na]⁺ | Precursor Ion |
| 984.36 | Y-type | Loss of Fucose residue |
| 968.37 | B-type | Loss of Glucose residue from reducing end |
| 822.31 | Y-type | Loss of Fuc-Gal disaccharide |
| 781.28 | Y-type | Loss of Fuc-Gal-GlcNAc trisaccharide |
| 619.23 | Y-type | Loss of Fuc-Gal-GlcNAc-Gal tetrasaccharide |
| 510.18 | B-type | Fuc-Gal-GlcNAc fragment |
| 457.17 | Y-type | Loss of Fuc-Gal-GlcNAc-Gal-Gal pentasaccharide |
| 365.13 | B-type | Fuc-Gal fragment |
| 203.08 | Oxonium Ion | HexNAc (N-acetylglucosamine) |
| 163.06 | Oxonium Ion | Hexose (Galactose/Glucose) |
| 145.05 | Oxonium Ion | Deoxyhexose (Fucose) |
Chromatographic Techniques for Purification and Analysis
Chromatography is fundamental for both the purification of this compound from synthetic reaction mixtures or biological extracts and for its analytical characterization. High-performance liquid chromatography (HPLC) is the most widely used technique. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful method for the high-resolution separation of underivatized, polar oligosaccharides. nih.govplos.org In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. Glycans are separated based on their hydrophilicity, with more polar compounds being retained longer. nih.gov HILIC is highly compatible with ESI-MS, making it an ideal technique for online LC-MS analysis. youtube.com
Reversed-Phase HPLC (RP-HPLC): While native oligosaccharides are too polar for effective retention on standard RP columns, this technique becomes useful after derivatization. Labeling the reducing end of the glycan with a fluorescent or UV-active tag (such as 2-aminobenzamide (B116534) or procainamide) increases its hydrophobicity, allowing for separation on C18 columns.
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly effective method for separating underivatized carbohydrates, including positional isomers, with high resolution. The separation occurs on a strong anion-exchange column under highly alkaline conditions, where the hydroxyl groups of the carbohydrates become partially ionized. Detection is achieved using PAD, which allows for the sensitive and direct electrochemical detection of carbohydrates.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is often used as an initial purification step to remove salts, small molecule reagents, or to separate the target oligosaccharide from much larger polymers.
Table 3: Comparison of Chromatographic Techniques for this compound
| Technique | Stationary Phase Principle | Mobile Phase Principle | Primary Application | MS Compatibility |
|---|---|---|---|---|
| HILIC | Polar (e.g., Amide, Diol) | High organic solvent, low aqueous buffer | High-resolution analysis and purification | Excellent |
| RP-HPLC | Non-polar (e.g., C18) | High aqueous buffer, low organic solvent | Analysis of derivatized glycans | Good (with volatile buffers) |
| HPAEC-PAD | Strong Anion Exchange | High pH aqueous buffer (e.g., NaOH) | High-resolution analysis of native glycans and isomers | Poor (requires desalting) |
| SEC | Porous particles with defined pore sizes | Aqueous buffer | Initial cleanup, desalting, size-based fractionation | Good (with volatile buffers) |
Molecular and Cellular Biological Significance of Isoglobo H Analogue Type 2
Glycosphingolipid Biosynthesis Pathways and Related Enzymes
The synthesis of glycosphingolipids is a stepwise process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. nih.govcreative-proteomics.com The process begins in the ER with the formation of the ceramide backbone. creative-proteomics.com This ceramide is then transported to the Golgi, where a series of glycosyltransferases sequentially add sugar moieties to create the complex carbohydrate chains that define the specific GSL. nih.gov
The biosynthesis of the isoglobo-series, to which the Isoglobo-H analogue type 2 belongs, diverges from the more common globo-series. While both pathways utilize lactosylceramide (LacCer) as a precursor, the isoglobo-series is characterized by the addition of a galactose residue in an α1-3 linkage, as opposed to the α1-4 linkage seen in the globo-series. nih.gov The synthesis of the core isoglobo structure is catalyzed by isoglobotriaosylceramide (iGb3) synthase. Subsequent elongation and modification of the glycan chain by other specific glycosyltransferases lead to the formation of more complex molecules like the this compound. The final fucosylation step, creating the H-antigen, is catalyzed by a fucosyltransferase.
Table 1: Key Enzymes in Isoglobo-Series Biosynthesis
| Enzyme | Function | Precursor | Product |
| Ceramide Glucosyltransferase | Adds glucose to ceramide | Ceramide | Glucosylceramide |
| Lactosylceramide Synthase | Adds galactose to glucosylceramide | Glucosylceramide | Lactosylceramide |
| iGb3 Synthase | Adds galactose in an α1-3 linkage to lactosylceramide | Lactosylceramide | Isoglobotriaosylceramide (iGb3) |
| Glycosyltransferases | Sequential addition of monosaccharides (Gal, GlcNAc) | iGb3 and intermediates | Elongated isoglobo-series glycans |
| Fucosyltransferase | Adds fucose in an α1-2 linkage to terminal galactose | Isoglobo-series precursor | This compound |
Role in Cell Recognition and Adhesion Processes
The intricate carbohydrate structures of glycosphingolipids, such as the this compound, extend into the extracellular environment and play a crucial role in cell-to-cell recognition and adhesion. nih.govnih.gov These processes can be mediated through both carbohydrate-protein and carbohydrate-carbohydrate interactions. nih.govresearchgate.net The diverse glycan structures on GSLs are recognized by specific proteins on adjacent cells, facilitating cellular interactions. creative-proteomics.com
While direct studies on the this compound are limited, the broader family of isoglobo-series GSLs has been implicated in immune recognition. nih.gov For instance, isoglobotriaosylceramide (iGb3) is known to be an antigenic ligand for T cell receptors, highlighting the role of this class of molecules in the immune system. nih.govnih.gov The specific terminal fucose residue of the this compound, which forms a blood group H antigen, suggests a potential role in processes where H antigens are significant, such as in host-pathogen interactions and immune surveillance. nih.gov
Implications in Signal Transduction Pathways
Glycosphingolipids are not merely static structural components of the cell membrane; they are active participants in signal transduction. creative-proteomics.comresearchgate.net They tend to cluster in specialized membrane microdomains, often referred to as lipid rafts, where they can interact with and modulate the activity of various signaling proteins. jst.go.jp These interactions can initiate or modify intracellular signaling cascades that influence cellular processes like proliferation, differentiation, and survival. jst.go.jpnih.gov
The functional effects of GSLs are often dependent on their interaction with specific membrane proteins, including signal transducers like cSrc and small G-proteins, as well as growth factor receptors. jst.go.jp The clustering of GSLs and signaling molecules in what has been termed a "glycosignaling domain" can facilitate cell adhesion-coupled signaling. oup.com While the specific signaling pathways modulated by this compound have not been extensively detailed, the known roles of other complex GSLs suggest its potential involvement in modulating pathways such as the MAP kinase and PI-3 kinase pathways, which are central to cell growth and survival. nih.govsinobiological.com
Interaction with Carbohydrate-Binding Proteins (Lectins, Selectins, Siglecs)
The glycan portions of glycosphingolipids are recognized by a variety of carbohydrate-binding proteins, collectively known as lectins. nih.govlongdom.org This family includes selectins, which are crucial for cell adhesion in the vascular system, and siglecs, which are sialic acid-binding immunoglobulin-like lectins often involved in regulating immune responses. nih.gov
The terminal Fucα1-2Galβ- structure of the this compound is a well-known epitope, the blood group H antigen. This structure is a target for various H-antigen binding lectins. For example, the lectin from Ulex europaeus (UEA-I) is known to have a high affinity for this motif. While specific binding studies with this compound are not widely documented, the presence of the H-antigen strongly suggests it can be recognized by such lectins. These interactions are fundamental to many biological processes, including immune recognition and pathogen binding. nih.govnih.gov
Table 2: Potential Interacting Carbohydrate-Binding Proteins
| Protein Family | Specific Example | Recognized Epitope | Potential Functional Outcome |
| Lectins | Ulex europaeus agglutinin I (UEA-I) | Fucα1-2Galβ- (H-antigen) | Cell adhesion, pathogen recognition |
| Selectins | E-selectin, P-selectin | Sialylated and fucosylated glycans | Inflammatory responses, immune cell trafficking |
| Siglecs | Various | Sialic acid-containing glycans (not the primary ligand for Isoglobo-H) | Modulation of immune cell signaling |
Pathophysiological Relevance and Emerging Research Areas
Aberrant Glycosylation in Oncogenesis and Disease Progression
Alterations in glycosylation are a universal hallmark of cancer. nih.gov This phenomenon involves changes in the carbohydrate chains (glycans) attached to proteins and lipids, leading to a cell surface that is dramatically different from that of normal cells. These changes are not random; a specific subset of glycan alterations is consistently associated with malignant transformation and tumor progression. nih.gov
Key changes include the appearance of truncated O-glycans, increased sialylation, and the expression of novel glycan structures, many of which are considered oncofetal antigens—meaning they are present on tumor cells and during embryonic development but absent from normal adult tissues. nih.gov These aberrant glycans play a direct role in key pathological steps of cancer, influencing tumor cell signaling, cell-cell dissociation, invasion, interactions with the extracellular matrix, angiogenesis, and modulation of the immune system. nih.gov By altering the glycan coat, cancer cells can disrupt normal signaling pathways, enhance their metastatic potential, and evade immune surveillance. nih.gov
Isoglobo-H Analogue Type 2 as a Potential Tumor-Associated Carbohydrate Antigen (TACA) Target
This compound is classified as a Tumor-Associated Carbohydrate Antigen (TACA). elicityl-oligotech.com TACAs are molecules that are overexpressed on cancer cells compared to normal tissues, making them attractive targets for cancer immunotherapy, including therapeutic vaccines. nih.gov Glycosphingolipids (GSLs) of the globo and isoglobo series, to which the Isoglobo-H analogue belongs, are recognized as important TACAs involved in molecular recognition and cell signaling. mdpi.comresearchgate.net
While many TACAs are derived from the globo-series, such as Globo-H, SSEA-3, and SSEA-4, the isoglobo-series represents a structurally related class of potential targets. nih.gov However, a significant challenge in developing TACA-based therapies is their poor immunogenicity, as they are often recognized as "self" antigens by the immune system. nih.gov
As a TACA, this compound is expected to be aberrantly expressed on the surface of cancer cells. While specific expression profiles for this particular analogue are not widely detailed, studies on the related globo-series GSLs in non-small cell lung cancer (NSCLC) cell lines show varied expression. For instance, SSEA-4 has been found to be highly expressed in NSCLC cells with EGFR mutations, whereas the expression of SSEA-3 and Globo-H is comparatively lower. nih.gov The expression of these GSLs was found to be relatively low on NSCLC cells with wild-type EGFR. nih.gov Furthermore, mass spectrometry analysis has confirmed the presence of isoglobo-series GSLs in brain metastasis tissue originating from a primary NSCLC tumor. mdpi.com This indicates that the machinery to produce these specific glycans is active in certain cancer types.
Glycosphingolipids are integral components of the cell membrane where they participate in modulating critical cell behaviors. nih.govresearchgate.net They are known to play key roles in cell proliferation, adhesion, motility, and differentiation. researchgate.net Altered GSL patterns on the tumor cell surface can disrupt signaling pathways that regulate these processes. researchgate.net
Cell adhesion, a critical process in tumor progression and metastasis, is mediated by various cell adhesion molecules (CAMs). GSLs can influence the function of these molecules, thereby affecting cell-cell and cell-matrix interactions that are fundamental to tumor cell motility and invasion. For example, some junctional adhesion molecules have been shown to increase tumor cell proliferation and inhibit apoptosis. While the direct role of this compound in these specific behaviors has not been fully elucidated, its nature as a cell-surface GSL places it in a position to potentially influence these oncogenic processes.
Association with Stem Cell Glycan Signatures (e.g., Stage-Specific Embryonic Antigens)
There is a strong link between TACAs and embryonic antigens. Many glycans first identified as markers for specific stages of embryonic development were later found to be re-expressed on tumor cells. The most well-known of these are the Stage-Specific Embryonic Antigens (SSEAs). nih.gov
The this compound is structurally related to the globo-series of GSLs, which includes the prominent stem cell markers SSEA-3 and SSEA-4. nih.govnih.gov SSEA-3 and SSEA-4 are widely used to identify and characterize human embryonic stem cells. nih.govnih.gov Their expression is downregulated as these cells differentiate. nih.gov The re-expression of these molecules in cancer is significant, as SSEA-3 and its biosynthetic enzyme have been identified as specific markers for breast cancer stem cells, and their presence is essential for cancer cell survival. The structural relationship between the isoglobo and globo series suggests that this compound may be part of a similar landscape of onco-developmental antigens.
Activation of Glycosphingolipid Biosynthesis Pathways in Malignancy (e.g., NSCLC context)
Recent research has provided direct evidence linking the biosynthesis of isoglobo-series GSLs to malignancy. A 2025 study analyzing the metabolic profiles of different cell populations within the tumor microenvironment of NSCLC found that the "Glycosphingolipid biosynthesis - globo and isoglobo series" pathway was one of four metabolic pathways significantly activated in malignant cell subpopulations. nih.gov
This finding highlights that the enzymatic machinery required to produce these complex GSLs is upregulated in cancer cells. This activation supports the aberrant expression of these molecules on the cell surface, where they can contribute to tumor progression. nih.gov The abnormal expression of glycosphingolipids in NSCLC has been associated with increased tumor cell invasiveness and resistance to therapy. nih.gov The detection of isoglobo-GSLs in a brain metastasis from an NSCLC patient further corroborates that this biosynthetic pathway is active and relevant in the context of metastatic disease. mdpi.com
Table of Research Findings
Advanced Research Applications and Methodological Development
Development of Glycoconjugates for Immunological Probing
The development of glycoconjugates is a critical step in studying the immunological properties of carbohydrate antigens, which are often poorly immunogenic on their own. By conjugating the glycan to a carrier protein, it is possible to elicit a more robust immune response, enabling the production of specific antibodies and facilitating immunological studies.
Commercially available glycoconjugates of Isoglobo-H analogue type 2, such as those grafted onto Ovalbumin (OVA), indicate that methods for their synthesis and purification are established. elicityl-oligotech.com The general strategy for creating such glycoconjugates often involves the chemical synthesis of the oligosaccharide with a linker arm, which is then covalently attached to a carrier protein. This process is essential for using the glycan as an immunological probe.
Studies on the related isoglobo-series have shown that immunization with purified isoglobo-series glycolipids can produce monoclonal antibodies. nih.gov This demonstrates that these structures can be made immunogenic and used to generate specific antibody probes. These probes are valuable for detecting the presence of these glycans in tissues and on cells, for instance, in the context of tumor-associated antigen discovery. nih.gov
The synthesis of glycoconjugates for immunological evaluation often follows established bioconjugation techniques. A common approach is outlined in the table below, based on methodologies used for similar complex glycans.
| Step | Description | Purpose |
| 1. Oligosaccharide Synthesis | Chemical synthesis of the this compound structure with a functionalized linker at its reducing end. | To obtain a pure, structurally defined glycan that can be attached to a carrier. |
| 2. Carrier Protein Activation | Activation of amino acid side chains (e.g., lysine) on a carrier protein like OVA or Keyhole Limpet Hemocyanin (KLH). | To make the protein receptive to conjugation with the glycan linker. |
| 3. Conjugation Reaction | Covalent coupling of the glycan linker to the activated carrier protein. | To form a stable glycoconjugate capable of eliciting a T-cell dependent immune response. |
| 4. Purification and Characterization | Removal of unconjugated components and confirmation of successful conjugation, often using techniques like dialysis and spectroscopy. | To ensure the purity and integrity of the final glycoconjugate for use in immunological assays. |
Strategies for Overcoming Glycan Immunogenicity Challenges in Research Models
A significant challenge in the study of carbohydrate antigens, including those of the isoglobo-series, is their inherent low immunogenicity. This is particularly true for structures that are similar to "self" antigens, leading to immune tolerance. Research on the closely related Globo H antigen highlights several strategies to overcome this issue, which are likely applicable to the this compound.
One primary strategy is the use of potent adjuvants in vaccine formulations. For instance, studies on Globo H glycoconjugates have utilized adjuvants like a-galactosylceramide (C34) to induce a class switch from IgM to higher-affinity IgG antibodies, resulting in a stronger and more durable immune response. nih.gov
Another approach involves the chemical modification of the glycan structure itself to make it appear more "foreign" to the immune system. The introduction of non-native functional groups, such as an azide (B81097) group on the sugar backbone of Globo H, has been shown to enhance its immunogenicity without compromising its ability to elicit antibodies that recognize the native antigen. nih.gov
The choice of animal model is also crucial. For example, the lack of certain glycan structures like iGb3 and other isoglobo-series glycosphingolipids in pig organs has implications for xenotransplantation research, as it affects the potential for immune rejection mediated by Natural Killer T (NKT) cells. nih.gov This underscores the importance of understanding the native glycome of a research model when studying the immunogenicity of a specific glycan.
| Strategy | Rationale | Example Application (from related glycans) |
| Adjuvant Selection | To stimulate a stronger and more specific immune response to the glycoconjugate. | Use of C34 adjuvant with a Globo H-CRM197 conjugate vaccine to boost IgG antibody titers. nih.gov |
| Antigen Modification | To break immune tolerance by introducing novel epitopes on the carbohydrate structure. | Synthesis of azido-Globo H analogs to increase the immunogenicity of the vaccine candidate. nih.gov |
| Carrier Protein Choice | To provide robust T-cell help and enhance antibody production against the conjugated glycan. | Conjugation to carrier proteins like CRM197 or KLH, which are known to be highly immunogenic. nih.gov |
| Optimized Immunization Schedule | To ensure proper priming and boosting of the immune response for memory development. | Multiple immunizations at set intervals, as demonstrated in mouse studies with Globo H vaccines. nih.gov |
Utilization as Molecular Probes in Glycomics and Glycobiology Research
Molecular probes are essential tools for detecting, localizing, and studying the function of glycans in biological systems. tocris.com this compound, when appropriately functionalized, can be used as a molecular probe to investigate its binding partners, such as antibodies or lectins (carbohydrate-binding proteins).
The availability of this compound with various functionalizations (e.g., linkers for conjugation) suggests its intended use in applications like glycan microarrays. elicityl-oligotech.com In a microarray format, the glycan is immobilized on a surface, which can then be probed with biological samples (e.g., serum, cell lysates) to identify molecules that specifically bind to it. This high-throughput method is invaluable for screening antibody specificity or discovering novel lectin interactions.
These probes are fundamental to the chemical reporter strategy, where a modified version of the sugar is metabolically incorporated into cellular glycoconjugates and then detected via bioorthogonal chemistry. tocris.com This allows for the visualization and tracking of specific glycans in living systems.
| Probe Type | Application | Research Question Addressed |
| Biotinylated Glycan | Affinity purification, ELISA, Surface Plasmon Resonance (SPR) | What proteins or antibodies bind to this compound? What is the binding affinity? |
| Fluorescently Labeled Glycan | Flow cytometry, fluorescence microscopy | Which cell types express receptors for this glycan? Where is the glycan localized within a cell or tissue? |
| Glycan-Coated Microarray Surface | High-throughput screening of serum or protein libraries | Are there specific antibodies against this glycan in patient samples? What is the binding specificity of a particular lectin? |
| Affinity Chromatography Column | Isolation of binding partners from complex biological mixtures | What are the unknown cellular receptors or binding proteins for this compound? |
Design of Glycomimetics and Analogue Structures for Functional Studies
While direct research on glycomimetics of this compound is not prominent in the literature, the principles of glycomimetic design are well-established and applicable. Glycomimetics are molecules designed to mimic the structure and/or function of natural carbohydrates but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or stronger binding affinity to their target.
Functional studies of glycans can be hampered by their rapid cleavage by glycosidases in biological systems. A key strategy in designing glycomimetics is to replace the labile glycosidic bond (an O-linkage) with a more stable linkage, such as a C-glycoside, thioglycoside, or an azido (B1232118) group. These modifications can create analogues that retain the essential binding features of the original carbohydrate while being resistant to hydrolysis.
The design process for a potential this compound glycomimetic would involve identifying the key hydroxyl groups responsible for biological recognition and preserving their spatial orientation, while modifying the core structure to improve its drug-like properties. Such glycomimetics could then be used in functional studies to probe the physiological roles of the natural glycan and its receptors with greater precision and in settings where the natural compound would be quickly degraded.
| Modification Type | Rationale for Design | Potential Application in Functional Studies |
| C-Glycoside | Replaces the anomeric oxygen with a methylene (B1212753) group, conferring resistance to glycosidase enzymes. | To study the long-term effects of receptor binding and signaling in vivo without degradation of the probe. |
| Thio-Glycoside | Replaces the anomeric oxygen with a sulfur atom, providing increased stability. | Useful as inhibitors of glycosidases or as stable ligands in structural biology studies (e.g., co-crystallization with a lectin). |
| Aza-sugar | Replaces the endocyclic oxygen with a nitrogen atom, often leading to potent enzyme inhibition. | To inhibit enzymes involved in the synthesis or degradation of isoglobo-series glycans, thereby studying the functional consequences of their accumulation or depletion. |
| Deoxy or Fluoro Analogue | Removes or replaces a key hydroxyl group with hydrogen or fluorine. | To probe the importance of specific hydrogen bonds in receptor recognition and binding interactions. |
Future Research Directions and Challenges in Isoglobo H Analogue Type 2 Research
Elucidation of Specific Cellular Receptors and Binding Partners
A primary challenge in understanding the function of Isoglobo-H analogue type 2 is the identification of its specific cellular receptors and binding partners. Glycan-protein interactions are often characterized by low to moderate affinity and can be influenced by the context in which the glycan is presented. Future research must focus on systematically identifying the proteins, such as lectins, antibodies, and cell surface receptors, that specifically recognize and bind to this complex hexasaccharide.
For instance, related glycosphingolipids of the isoglobo series, such as isoglobotrihexosylceramide (B1236086) (iGb3), are recognized as natural ligands for the T cell receptors (TCR) of invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule. nih.govoup.com This interaction is crucial for iNKT cell activation. nih.gov A significant research goal is to determine if this compound, with its additional fucose residue, also interacts with iNKT cell TCRs or perhaps binds to other immune receptors. Other potential binding partners could include C-type lectins, galectins, or Siglecs (sialic acid-binding immunoglobulin-like lectins), which are known to mediate a wide range of biological processes through specific glycan recognition. nih.govresearchgate.net The identification of these binding partners is a critical step toward elucidating the glycan's role in cellular communication, immune recognition, and pathogenesis.
| Potential Binding Partner Class | Examples | Potential Biological Context |
| Lectin Superfamilies | C-type lectins, Galectins, Siglecs | Immune cell recognition, cell adhesion, pathogen binding |
| Immune Receptors | T Cell Receptors (TCRs) on iNKT cells | Immune system modulation, antigen presentation |
| Antibodies | Immunoglobulin G (IgG), Immunoglobulin M (IgM) | Immune response to cancer cells or pathogens |
Detailed Studies on Structure-Activity Relationships for Glycan-Mediated Interactions
Understanding how the specific structural features of this compound contribute to its binding affinity and biological activity is paramount. Structure-activity relationship (SAR) studies are essential to dissect the roles of individual monosaccharide units and their linkages. drugdesign.org
Research on simpler isoglobo-series glycans has demonstrated the importance of specific hydroxyl groups on the terminal galactose for recognition by the iNKT cell TCR. nih.gov Analogous studies on this compound are needed to determine the functional significance of its unique structural motifs. Key questions include:
What is the role of the terminal α1-2-linked fucose residue in receptor binding? Does it act as a critical recognition element or does it sterically hinder interactions with certain partners?
Synthesizing a panel of structural analogues, where specific monosaccharides are removed or modified, will be crucial for these SAR studies. By comparing the binding activities of these analogues using techniques like glycan microarrays or surface plasmon resonance, researchers can map the key epitopes required for molecular recognition. nih.gov
Exploration of Biosynthetic Regulatory Mechanisms
The synthesis of a complex glycan like this compound is not template-driven but relies on the coordinated action of a series of glycosyltransferase enzymes within the Golgi apparatus. oup.com A significant challenge is to identify the specific enzymes responsible for its assembly and to understand how their expression and activity are regulated within the cell.
Future research should focus on identifying the specific fucosyltransferase that adds the terminal fucose residue, as well as the other galactosyl- and N-acetylglucosaminyltransferases involved in elongating the glycan chain. The expression of these enzymes can be highly specific to certain cell types and developmental stages. Investigating the transcriptional and post-translational regulation of these glycosyltransferases will provide insight into when and where this compound is expressed. Understanding these biosynthetic pathways is essential for explaining its presence in specific tissues or disease states, such as on the surface of certain cancer cells. oup.com
Development of Novel Research Tools and Glycan-Based Probes
Progress in understanding the biology of this compound is heavily dependent on the availability of sophisticated research tools. The chemical synthesis of the glycan itself is a critical first step, enabling the creation of a variety of probes and analytical reagents.
Future efforts should expand on the development of:
Functionalized Glycans: Synthesizing this compound with terminal functional groups, such as amines or alkynes, allows for its conjugation to reporter molecules like biotin (B1667282) or fluorescent dyes. elicityl-oligotech.com These probes can be used in flow cytometry, microscopy, and pull-down assays to visualize and isolate binding partners from complex biological samples.
Glycan Microarrays: Immobilizing this compound and its structural variants onto microarray slides creates a high-throughput platform for screening interactions. elicityl-oligotech.comnih.gov These arrays can be used to rapidly assess the binding specificity of antibodies, lectins, toxins, or even whole viruses, providing valuable data on potential biological interactions. nih.gov
Neoglycoconjugates: Grafting the synthetic glycan onto carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), or onto polymers creates multivalent structures that can be used as immunogens to generate specific antibodies or as tools to study cell adhesion and signaling. elicityl-oligotech.comelicityl-oligotech.com
| Research Tool | Description | Application |
| Biotinylated Probes | This compound covalently linked to a biotin molecule. | Detection and isolation of binding partners using streptavidin-based systems. |
| Fluorescent Probes | This compound conjugated to a fluorescent dye (e.g., fluorescein). | Visualization of glycan localization in tissues and cells via microscopy. |
| Glycan Microarrays | Glycan immobilized on a solid surface for high-throughput binding assays. | Screening for interactions with proteins, antibodies, and pathogens. |
| Neoglycoproteins | Glycan grafted onto a carrier protein (e.g., KLH, OVA). | Generating specific antibodies, studying cellular interactions. |
Integration with Multi-Omics Approaches in Glycobiology Research
To achieve a comprehensive understanding of the biological role of this compound, it is essential to move beyond single-analyte studies and embrace an integrated, multi-omics approach. nih.govresearchgate.net This involves combining data from glycomics with other large-scale biological datasets.
Future research strategies should aim to correlate the expression of this compound with:
Genomics and Transcriptomics: By analyzing the genome and transcriptome of cells, researchers can identify the expression patterns of the specific glycosyltransferase genes responsible for synthesizing the glycan. nih.gov This can reveal regulatory networks that control its expression.
Proteomics: Proteomic analyses can identify the full complement of proteins in a cell or tissue where the glycan is expressed, providing a list of potential binding partners to investigate. researchgate.net
Metabolomics: Analyzing the cellular metabolome can provide insights into the precursor monosaccharide pools available for glycan biosynthesis.
Integrating these diverse and complex datasets requires advanced bioinformatic and computational tools, including machine learning algorithms. nih.govyoutube.com Such an approach can uncover novel correlations and generate new hypotheses about the function of this compound in the context of the entire biological system, ultimately paving the way for a deeper understanding of its role in health and disease. mdpi.com
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound binding studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate dissociation constants (Kd). Use bootstrap resampling to estimate confidence intervals. Outliers are identified via Grubbs’ test, and reproducibility is confirmed through interlab comparisons .
Q. How should researchers handle incomplete elution profiles during glycoprotein purification with this analogue?
- Methodological Answer : Diagnose issues via stepwise troubleshooting:
- Column saturation: Measure ligand density and reduce sample load.
- Non-specific binding: Introduce wash steps with competitive inhibitors (e.g., free Isoglobo-H oligosaccharides).
- Data documentation: Log buffer compositions and column regeneration cycles for reproducibility .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical validation of this compound in studies involving human-derived glycoproteins?
Q. How can researchers enhance reproducibility when publishing results involving this analogue?
- Methodological Answer : Provide detailed supplemental materials, including raw SPR sensorgrams, chromatography gradients, and glycan profiling data. Use open-source tools (e.g., PRIDE for proteomics data) for transparency. Collaborate via platforms like Zenodo to share protocols .
Tables for Reference
Table 1 : Key Variables Affecting Binding Efficiency of this compound
| Variable | Optimal Range | Analytical Method |
|---|---|---|
| pH | 7.0–7.8 | SPR, UV-Vis |
| Ionic Strength | 50–150 mM NaCl | Conductivity Meter |
| Temperature | 4–25°C | Thermal Shift Assay |
| Ligand Density | 10–20 mg/mL resin | Bradford Assay |
Table 2 : Common Pitfalls and Solutions in Chromatography Studies
| Pitfall | Solution | Reference |
|---|---|---|
| Low binding capacity | Reduce flow rate; optimize ligand density | |
| Non-specific elution | Add 0.1% Tween-20 to buffers | |
| Column fouling | Pre-filter samples (0.22 µm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
